methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate
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Overview
Description
Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the coumarin family, known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 5-bromo-2-aminobenzoic acid with 3-(methoxycarbonyl)-2H-chromen-2-one under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromene moiety can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized chromene derivatives.
Reduction: Formation of reduced chromene derivatives.
Scientific Research Applications
Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of enzymes such as pancreatic lipase.
Medicine: Investigated for its potential therapeutic effects, including anti-obesity and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-methoxybenzoate
- 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
Uniqueness
Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific structure, which combines a brominated benzoate moiety with a chromene carboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJMKXCXPKQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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